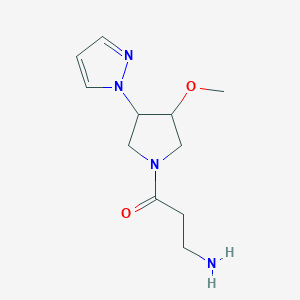
5-(2-Fluorophenyl)oxazole-2-carbonitrile
Overview
Description
5-(2-Fluorophenyl)oxazole-2-carbonitrile is a chemical compound with the molecular formula C10H5FN2O and a molecular weight of 188.16 g/mol. It is a derivative of oxazole, a heterocyclic compound that consists of a five-membered ring with two adjacent heteroatoms: one oxygen atom and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of 5-(2-Fluorophenyl)oxazole-2-carbonitrile can be inferred from its molecular formula, C10H5FN2O. It contains an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom. Attached to this ring is a 2-fluorophenyl group and a carbonitrile group .
Scientific Research Applications
Anticancer Potential
Synthesis and Anticancer Evaluation of Oxazole Derivatives A study led by Kachaeva et al. (2018) synthesized a series of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, evaluating their anticancer properties against 60 cancer cell lines. The compounds showed promising growth inhibitory and cytostatic activities, particularly against leukemia, renal, and breast cancer cell lines, suggesting a potential role in developing new anticancer drugs (Kachaeva et al., 2018).
Fluorescent Probes in Biological Research
Development of Fluorescent Solvatochromic Dyes Research by Diwu et al. (1997) introduced 2,5-diphenyloxazoles with specific substituents, serving as fluorescent solvatochromic dyes. These compounds exhibit strong, solvent-dependent fluorescence, ideal for creating highly sensitive fluorescent molecular probes. Such probes can be utilized to study various biological processes and events, highlighting the versatility of oxazole derivatives in biological research (Diwu et al., 1997).
Chemical Properties and Reactions
Synthesis and Reactivity of Oxazole Derivatives Chumachenko et al. (2014) reported on synthesizing 5-alkylamino-1,3-oxazole-4-carbonitriles, exploring the reactivity of these compounds with various reagents. The study provides insights into the chemical properties and potential applications of these derivatives in further synthetic endeavors (Chumachenko et al., 2014).
Progesterone Receptor Modulators
Design and Synthesis of Progesterone Receptor Modulators A study by Fensome et al. (2008) explored 3,3-dialkyl-5-aryloxindole derivatives as progesterone receptor modulators, highlighting the structural changes affecting the compounds' agonist or antagonist properties. These findings have implications in female healthcare, including contraception and treatment for various conditions (Fensome et al., 2008).
properties
IUPAC Name |
5-(2-fluorophenyl)-1,3-oxazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2O/c11-8-4-2-1-3-7(8)9-6-13-10(5-12)14-9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWBLGIZKCTUFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)oxazole-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1493175.png)
![(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1493176.png)


![(2-(2-aminophenyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493184.png)



